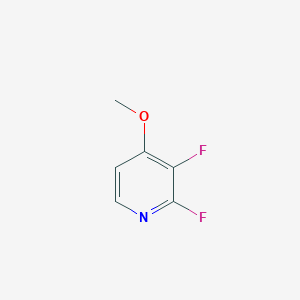

2,3-Difluoro-4-methoxypyridine

Overview

Description

2,3-Difluoro-4-methoxypyridine is a heterocyclic compound with the molecular formula C6H5F2NO. It is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of fluoropyridines, including 2,3-Difluoro-4-methoxypyridine, is a topic of interest in the field of chemistry . The atom of fluorine in the position 2 is most nucleophilic, therefore, reactions with nucleophilic reagent proceeded highly regioselectively .Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-4-methoxypyridine consists of a pyridine ring with two fluorine atoms and one methoxy group attached to it. The presence of the strong electron-withdrawing substituent(s) in the aromatic ring contributes to its unique properties .Chemical Reactions Analysis

Fluoropyridines, including 2,3-Difluoro-4-methoxypyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The selective synthesis of fluoropyridines remains a challenging problem .Scientific Research Applications

Pharmacology: Imaging Agents and Therapeutics

2,3-Difluoro-4-methoxypyridine is utilized in the synthesis of fluorinated pyridines, which are of special interest as potential imaging agents for various biological applications . The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their biological activity, making them more effective or selective in their action. This compound’s derivatives are explored for their potential use in local radiotherapy of cancer .

Material Science: Electroluminescence and Photophysical Properties

In material science, this compound is used to synthesize bipyridine cyclometalating ligands. These ligands are then employed to construct iridium(III) complexes with interesting electroluminescence and photophysical properties . Such materials are crucial for developing new types of organic light-emitting diodes (OLEDs) and other electronic devices.

Agricultural Chemistry: Herbicides and Insecticides

The compound’s derivatives have been used as starting materials for the synthesis of some herbicides and insecticides. The introduction of fluorine atoms into lead structures of agricultural products is a common modification to improve their physical, biological, and environmental properties .

Analytical Chemistry: Fluorination Reactions

2,3-Difluoro-4-methoxypyridine plays a role in analytical chemistry where it may be used in fluorination reactions. The presence of fluorine atoms can be crucial for the synthesis of various analytical reagents and for the modification of organic molecules to enhance their detection and quantification .

Organic Synthesis: Suzuki–Miyaura Coupling

This compound is relevant in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. Organoboron reagents derived from such compounds are used to form carbon-carbon bonds, a fundamental step in constructing complex organic molecules .

Environmental Science: Detoxification Processes

In environmental science, fluorinated compounds like 2,3-Difluoro-4-methoxypyridine are studied for their interactions with reactive oxidation species in photocatalytic processes. Understanding these interactions is essential for developing methods to detoxify persistent organic pollutants .

Future Directions

Fluoropyridines, including 2,3-Difluoro-4-methoxypyridine, have potential applications in various fields. They are used in the synthesis of biologically active compounds, including potential imaging agents for various biological applications . The interest toward development of fluorinated chemicals has been steadily increased .

Mechanism of Action

Target of Action

Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2,3-Difluoro-4-methoxypyridine interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may play a role in a variety of biochemical pathways.

Result of Action

The compound’s potential as a building block in the synthesis of various biologically active compounds suggests that it may have significant effects at the molecular and cellular levels.

properties

IUPAC Name |

2,3-difluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXDWXRUZRPMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-cyanobenzo[d]thiazole-2-carboxylate](/img/structure/B1460392.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B1460399.png)

![1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1460400.png)